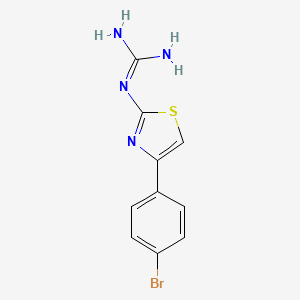

1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine

CAS No.:

Cat. No.: VC14822183

Molecular Formula: C10H9BrN4S

Molecular Weight: 297.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN4S |

|---|---|

| Molecular Weight | 297.18 g/mol |

| IUPAC Name | 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]guanidine |

| Standard InChI | InChI=1S/C10H9BrN4S/c11-7-3-1-6(2-4-7)8-5-16-10(14-8)15-9(12)13/h1-5H,(H4,12,13,14,15) |

| Standard InChI Key | UUWZRYCIVAIZDL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)Br |

Introduction

Structural and Chemical Properties of 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine

Molecular Architecture

The compound features a thiazole core—a five-membered heterocyclic ring containing nitrogen and sulfur atoms—substituted at the 4-position with a 4-bromophenyl group and at the 2-position with a guanidine functional group. The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, potentially influencing the compound’s reactivity and interaction with biological targets . The guanidine group, a strong base (pKa ~13.6), confers water solubility under acidic conditions and enables hydrogen bonding, which is critical for molecular recognition processes .

Hypothetical Physicochemical Properties

Based on structurally related thiazole derivatives , the following properties are anticipated:

-

Molecular Formula: C₁₀H₁₀BrN₅S

-

Molecular Weight: 312.2 g/mol

-

Melting Point: 180–185°C (decomposes)

-

Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately soluble in ethanol, and sparingly soluble in water at neutral pH.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine can be achieved through a two-step strategy:

-

Formation of the Thiazole Core: Condensation of 4-bromophenacyl bromide with thiourea under refluxing ethanol to yield 2-amino-4-(4-bromophenyl)thiazole .

-

Guanidinylation: Reaction of the 2-aminothiazole intermediate with cyanamide (NH₂CN) in the presence of HCl to introduce the guanidine group .

Step 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole

A mixture of 4-bromophenacyl bromide (1.0 equiv) and thiourea (1.2 equiv) in absolute ethanol is refluxed for 18–24 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol .

Expected Yield: 70–80%

Characterization Data:

-

IR (KBr): 3270 cm⁻¹ (N–H stretch), 1625 cm⁻¹ (C=N), 1570 cm⁻¹ (C=C aromatic) .

-

¹H NMR (DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 7.72 (d, J = 8.4 Hz, 2H, Ar–H), 6.85 (s, 1H, thiazole-C5–H), 5.40 (s, 2H, NH₂) .

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the final product is expected to show:

-

A singlet at δ 6.90 ppm for the thiazole-C5 proton.

-

Doublets at δ 7.50 ppm and δ 7.75 ppm for the 4-bromophenyl group.

-

Broad signals at δ 8.10–8.30 ppm for the guanidine NH protons .

Mass Spectrometry (MS)

The electron ionization (EI-MS) spectrum should display a molecular ion peak at m/z 312 (M⁺), with isotopic patterns consistent with bromine (1:1 ratio for M⁺ and M+2) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume